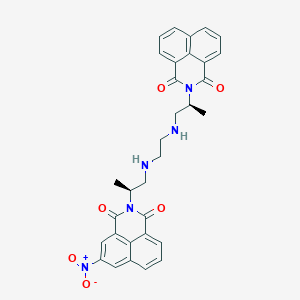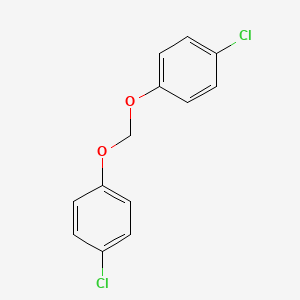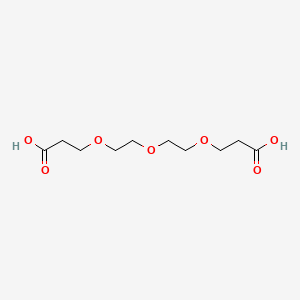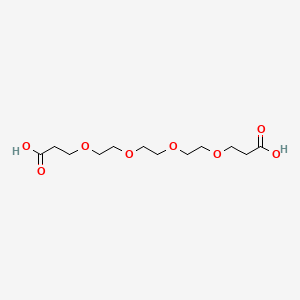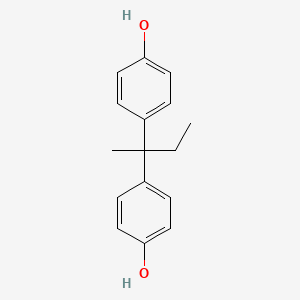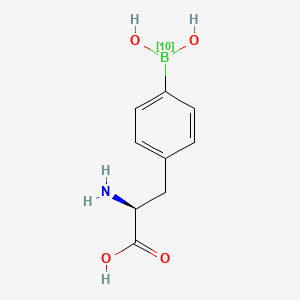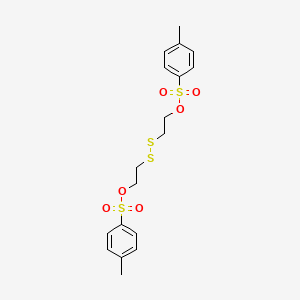
Bis-Tos-(2-hydroxyethyl disulfide)
Overview
Description
Bis-Tos-(2-hydroxyethyl disulfide) is an organosulfur compound that belongs to the class of dialkyl disulfides and has a disulfide bond -S-S- between two hydroxyethyl groups . It is used as an intermediate in chemical research and as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Synthesis Analysis
The reduction of Bis-(2-hydroxyethyl disulfide) by reduced glutathione (GSH) is a commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins (Grx), a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes .Molecular Structure Analysis
The molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) involves a disulfide bond -S-S- between two hydroxyethyl groups . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
The most common chemical reaction involving Bis-(2-hydroxyethyl disulfide) is its reduction by reduced glutathione (GSH). This reaction is often used to analyze the presence and properties of enzymatically active glutaredoxins (Grx) .Physical And Chemical Properties Analysis
Bis-Tos-(2-hydroxyethyl disulfide) has a molecular weight of 462.6 g/mol . It is soluble in water, ethanol, acetone, and ether . More detailed physical and chemical properties would require specific experimental data .Scientific Research Applications
Chemical Research Intermediate
“Bis-Tos-(2-hydroxyethyl disulfide)” is used as an intermediate in chemical research . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product.
Cleavable Disulfide Bond
This compound contains a cleavable disulfide bond . This means that the bond can be broken or “cleaved” under certain conditions, which can be useful in various chemical reactions and processes.
Tosyl Moieties
“Bis-Tos-(2-hydroxyethyl disulfide)” also contains two tosyl moieties . Tosyl is a good leaving group, meaning it can be replaced by a nucleophile in a chemical reaction. This property can be exploited in the synthesis of various other compounds.
Reduction Reactions
The disulfide bond in “Bis-Tos-(2-hydroxyethyl disulfide)” can be cleaved via reduction . Reduction is a chemical reaction that involves the gaining of electrons. This property can be useful in various fields such as organic chemistry and biochemistry.
Glutaredoxins Research
The reduction of bis(2-hydroxyethyl)disulfide (HEDS) by reduced glutathione (GSH) is commonly used to analyze the presence and properties of enzymatically active glutaredoxins . Glutaredoxins are a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes.
Reagent Grade Compound
“Bis-Tos-(2-hydroxyethyl disulfide)” is available as a reagent grade compound . This means it is suitable for use in many types of laboratory procedures.
Mechanism of Action
Target of Action
The primary target of Bis-Tos-(2-hydroxyethyl disulfide) is glutaredoxins (Grx) . Glutaredoxins are a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes . They play a crucial role in maintaining the cellular redox state, which is essential for cell function and survival .
Mode of Action
Bis-Tos-(2-hydroxyethyl disulfide) interacts with its targets through a reduction process. The compound is reduced by reduced glutathione (GSH) , a process commonly used to analyze the presence and properties of enzymatically active glutaredoxins . This interaction results in changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
The action of Bis-Tos-(2-hydroxyethyl disulfide) primarily affects the glutathione pathway . This pathway is crucial for maintaining the redox balance within cells, protecting them from oxidative stress . The downstream effects of this interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The result of Bis-Tos-(2-hydroxyethyl disulfide)'s action is the modulation of the redox state within cells . By interacting with glutaredoxins and affecting the glutathione pathway, it can influence various cellular processes, potentially leading to changes in cell function and survival .
Safety and Hazards
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGVCMPJFAYXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Tos-(2-hydroxyethyl disulfide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





